molecular formula C11H12N2O3 B578809 Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1260770-97-5

Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B578809
CAS No.: 1260770-97-5
M. Wt: 220.228
InChI Key: TWTARFCGCAULGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of appropriate pyrazole and pyridine derivatives under controlled conditions. One common method includes the regio-controlled Sonogashira-type coupling of pyrazolo[1,5-a]pyridine derivatives with terminal alkynes, followed by subsequent functionalization . The reaction conditions often require the use of palladium catalysts and bases such as triethylamine, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyridine ring .

Scientific Research Applications

Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s reactivity and biological activity.

Properties

IUPAC Name

ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-16-11(15)9-6-12-13-4-3-8(7-14)5-10(9)13/h3-6,14H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTARFCGCAULGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856029
Record name Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260770-97-5
Record name Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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